![molecular formula C25H30N2O5 B12287661 1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12287661.png)

1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

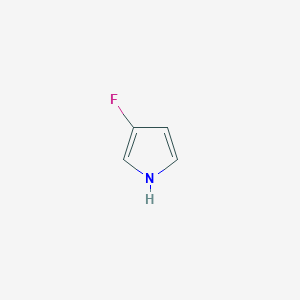

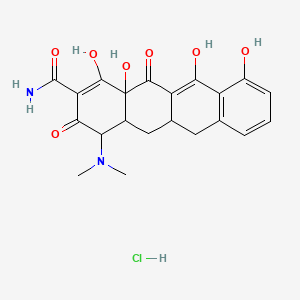

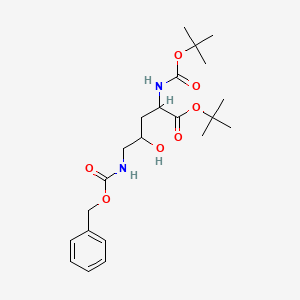

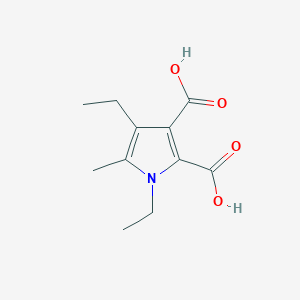

1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidin-2-carbonsäure beinhaltet in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Zu den wichtigsten Schritten gehören:

Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch Cyclisierungsreaktionen unter Verwendung von Aminen und Carbonylverbindungen unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Phenylgruppe: Die Phenylgruppe wird häufig über Friedel-Crafts-Acylierungs- oder -Alkylierungsreaktionen eingeführt.

Bildung der Carbonsäuregruppe: Die Carbonsäuregruppe kann durch Oxidationsreaktionen oder durch Verwendung von Carboxylierungsreagenzien eingeführt werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft die Verwendung fortschrittlicher Katalysatoren, kontrollierter Reaktionsbedingungen und Reinigungsverfahren wie Chromatographie und Kristallisation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidin-2-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen zu Alkoholen umwandeln.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Carbonylkohlenstoff.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden häufig verwendet.

Substitution: Nucleophile wie Amine und Alkohole können unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Carbonsäuren führen, während Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidin-2-carbonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Sie wird auf ihre potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung von Krankheiten wie Krebs und Entzündungen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer für verschiedene chemische Prozesse verwendet.

Wirkmechanismus

Der Wirkmechanismus von 1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidin-2-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch die Wirkung als Agonist oder Antagonist modulieren. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.

Wirkmechanismus

The mechanism of action of 1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrrolidinderivate: Verbindungen mit ähnlichen Pyrrolidinringen, wie z. B. Pyrrolidin-2,5-dione und Prolinol, teilen einige strukturelle Merkmale.

Phenyl-substituierte Verbindungen: Verbindungen wie Phenylalanin und Phenylbutyrat haben Phenylgruppen, die zu ihren biologischen Aktivitäten beitragen.

Einzigartigkeit

1-[2-[(1-Oxo-4-phenyl-

Eigenschaften

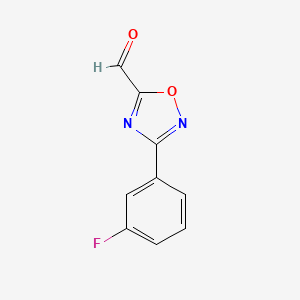

IUPAC Name |

1-[2-[(1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETMTRRGHPOVSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-8-phenylmethoxy-1H-quinolin-2-one;hydrochloride](/img/structure/B12287580.png)

![6-[(1E, 3E)-4-(4-Methoxy-2,3,6-trimethylphenyl-d3)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B12287614.png)